1-(1,3-Benzodioxol-5-ylmethyl)-3-(3-nitrophenyl)thiourea
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Overview
Description
1-(1,3-Benzodioxol-5-ylmethyl)-3-(3-nitrophenyl)thiourea is an organic compound that features a benzodioxole ring and a nitrophenyl group connected via a thiourea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-3-(3-nitrophenyl)thiourea typically involves the reaction of 1,3-benzodioxole-5-carbaldehyde with 3-nitrophenylthiourea. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-ylmethyl)-3-(3-nitrophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the thiourea group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-(1,3-Benzodioxol-5-ylmethyl)-3-(3-nitrophenyl)thiourea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-3-(3-nitrophenyl)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiourea group can form hydrogen bonds with target proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-ylmethyl)-3-phenylthiourea: Lacks the nitro group, which may result in different reactivity and biological activity.
1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-nitrophenyl)thiourea: Similar structure but with the nitro group in a different position, potentially affecting its properties.
Uniqueness
1-(1,3-Benzodioxol-5-ylmethyl)-3-(3-nitrophenyl)thiourea is unique due to the presence of both the benzodioxole and nitrophenyl groups, which can impart distinct chemical and biological properties. The specific positioning of the nitro group can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(3-nitrophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c19-18(20)12-3-1-2-11(7-12)17-15(23)16-8-10-4-5-13-14(6-10)22-9-21-13/h1-7H,8-9H2,(H2,16,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFSKCIWQHJVLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=S)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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